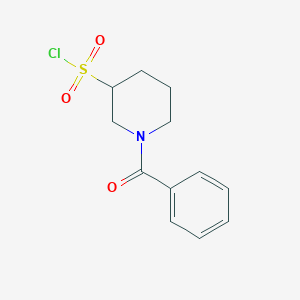

1-Benzoylpiperidine-3-sulfonyl chloride

Description

Properties

IUPAC Name |

1-benzoylpiperidine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3S/c13-18(16,17)11-7-4-8-14(9-11)12(15)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJLQARAHNNNOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Piperidine Derivatives

- The sulfonyl chloride group is commonly introduced by sulfonylation of a suitable piperidine precursor using chlorosulfonic acid or related sulfonylating agents.

- A representative method involves reacting benzoic acid derivatives with chlorosulfonic acid in the presence of oleum (20 wt%) as a catalyst at temperatures between 60–120 °C. This produces sulfonated intermediates which are subsequently converted to sulfonyl chlorides.

- The reaction is typically monitored by gas chromatography (GC) to ensure the conversion of benzoic acid to the sulfonylated product with minimal impurities (<0.05% residual benzoic acid).

Use of Phosphorus Pentachloride (PCl5) or Oxalyl Chloride

- For sulfonyl chloride formation, phosphorus pentachloride or oxalyl chloride is employed to chlorinate sulfonic acid intermediates.

- A refined industrial method involves stepwise or continuous addition of phosphorus pentachloride to pyridine-3-sulfonic acid in a non-aqueous solvent, such as chlorobenzene or trifluoromethylbenzene, which suppresses byproduct formation and improves yield.

- The reaction is conducted under controlled temperatures (20–40 °C) to avoid runaway reactions and degradation of the sulfonyl chloride product.

- Dimethylformamide (DMF) can be used as a catalyst in acylation reactions involving oxalyl chloride to enhance reaction rates and yields.

Benzoylation of Piperidine Nitrogen

- The benzoylpiperidine fragment is typically prepared by acylation of the piperidine nitrogen with benzoyl chloride or related acyl chlorides.

- Protection of the amino group is often achieved by N-acetylation or direct benzoylation using benzoyl chloride in the presence of a base such as triethylamine in anhydrous dichloromethane at room temperature for approximately 20 hours.

- Subsequent hydrolysis or further functional group transformations may be performed to optimize the benzoylpiperidine structure.

Representative Multi-step Synthetic Route

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Sulfonylation of benzoic acid | Benzoic acid + chlorosulfonic acid + 20 wt% oleum, 60–120 °C | Sulfonated benzoic acid intermediate |

| 2 | Conversion to sulfonyl chloride | Oxalyl chloride + DMF catalyst, 20–40 °C, ether solvent | 3-chlorosulfonyl-benzoyl chloride intermediate |

| 3 | N-Benzoylation of piperidine | Piperidine + benzoyl chloride + triethylamine, DCM solvent, RT, 20 h | 1-benzoylpiperidine intermediate |

| 4 | Sulfonylation of piperidine ring | Sulfonyl chloride intermediate + piperidine derivative, controlled conditions | This compound |

Important Reaction Parameters and Yields

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Sulfonylation temperature | 60–120 °C | Higher temperatures improve reaction rate but risk side products |

| Catalyst loading (oleum) | 0.5–2 wt% relative to benzoic acid | Catalytic amount optimizes sulfonation efficiency |

| Chlorosulfonic acid to benzoic acid molar ratio | 1.2–2:1 | Excess chlorosulfonic acid drives sulfonation to completion |

| Oxalyl chloride addition rate | ~100 g/h | Controlled addition prevents exotherms |

| Reaction solvent | Chlorobenzene or trifluoromethylbenzene | Minimizes byproduct formation |

| Benzoylation conditions | RT, 20 h, triethylamine base | Ensures selective N-acylation |

| Product purity | >95% (HPLC) | High purity essential for further applications |

Research Findings and Optimization Insights

- Use of non-aqueous solvents like chlorobenzene significantly reduces byproducts compared to toluene or other solvents.

- Stepwise addition of chlorinating agents (PCl5 or oxalyl chloride) improves control over reaction kinetics and product quality.

- Protection of the amino group prior to sulfonylation or acylation steps prevents unwanted side reactions, enhancing overall yield.

- The sulfonyl chloride intermediate can often be used directly in subsequent reactions without isolation, streamlining the process and reducing costs.

Chemical Reactions Analysis

1-Benzoylpiperidine-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, replacing the sulfonyl chloride group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.

Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-Benzoylpiperidine-3-sulfonyl chloride serves as a crucial intermediate in the synthesis of biologically active compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, making it a valuable building block in drug discovery.

- Synthesis of Pharmaceuticals : The compound is utilized for synthesizing sulfonamide derivatives, which have shown therapeutic potential in treating various conditions, including cancer and autoimmune diseases. For instance, sulfonamide compounds derived from this precursor have been explored for their efficacy as proton pump inhibitors and in the treatment of gastric ulcers .

- Biological Activity Modulation : Research indicates that modifications to the piperidine ring or the sulfonyl group can significantly affect biological activity, enhancing the potential for targeted therapies.

Catalysis

The sulfonyl chloride group in this compound allows for its use as a catalyst in various chemical reactions:

- Postsynthetic Modification : Sulfonyl chlorides are employed in the postsynthetic modification of metal-organic frameworks (MOFs), enhancing their properties for applications such as gas adsorption and separation. The introduction of sulfonamide functionalities into MOFs can improve their catalytic performance and host-guest interactions .

- Reactivity with Amines : The compound can react with amines to form sulfonamides, which are important intermediates in organic synthesis and have applications in pharmaceuticals .

Materials Science

In materials science, this compound is explored for its potential applications:

- Gas Adsorption and Separation : The incorporation of sulfonamide groups into porous materials has been shown to enhance gas adsorption properties, making them suitable for applications in chemical sensing and environmental remediation .

- Functionalized Polymers : The compound can be used to create functionalized polymers with specific properties for industrial applications. The sulfonyl group can impart unique characteristics to polymers, enhancing their utility in various fields.

Case Studies

Several studies highlight the practical applications of this compound:

Mechanism of Action

The mechanism by which 1-Benzoylpiperidine-3-sulfonyl chloride exerts its effects involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive, allowing the compound to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Key Observations :

- Reactivity : The benzoyl group in this compound may act as a leaving group, enhancing nucleophilic displacement compared to trifluoromethyl or fluorine substituents .

- Electronic Effects : Trifluoromethyl and fluorine substituents increase electrophilicity of the sulfonyl chloride but may reduce solubility in polar solvents compared to benzoyl derivatives.

Research Findings on Substituent Effects

- Electron-Withdrawing Groups : Compounds like (3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride exhibit accelerated reactivity in SN₂ reactions due to enhanced electrophilicity from the CF₃ group .

- Benzoyl vs. Benzyl : Benzoyl-substituted derivatives (e.g., this compound) are more reactive in acyl transfer reactions than benzyl-substituted analogs (e.g., 1-Benzyl-3-piperidone Hydrochloride Hydrate), which are stabilized by resonance .

Biological Activity

1-Benzoylpiperidine-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound features a piperidine ring substituted with a benzoyl group and a sulfonyl chloride moiety. The sulfonyl chloride group enhances its reactivity, making it suitable for various nucleophilic substitution reactions. The synthesis typically involves multi-step processes that derive the compound from simpler organic precursors, emphasizing its relevance in synthetic organic chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate protein activity, leading to various biological effects. Notably, the compound has demonstrated potential as an enzyme inhibitor, particularly in inhibiting proteases linked to viral infections, such as the Hepatitis C virus (HCV) .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives have shown notable antiproliferative activity against various cancer cell lines, including breast and ovarian cancers. The structure-activity relationship (SAR) studies indicate that modifications to the benzoyl and piperidine components can significantly enhance their potency against cancer cells .

Data Table: Biological Activity Overview

Case Studies

- HCV Protease Inhibition : In experimental models, this compound has been shown to effectively inhibit the activity of NS3 protease, crucial for HCV replication. This inhibition suggests potential for developing antiviral therapies targeting HCV.

- Anticancer Efficacy : A recent pharmacological study evaluated various benzoylpiperidine derivatives for their antiproliferative effects on cancer cell lines. Compound modifications led to improved IC50 values, indicating enhanced efficacy in inhibiting tumor growth .

Q & A

Q. What are the optimal synthetic routes for 1-Benzoylpiperidine-3-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sulfonylation of 1-benzoylpiperidine using chlorosulfonic acid or sulfuryl chloride under controlled conditions. Key parameters include:

- Temperature : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis of the sulfonyl chloride group) .

- Solvent Choice : Use anhydrous dichloromethane or chloroform to prevent moisture-induced degradation .

- Catalysts : Lewis acids like AlCl₃ may enhance reactivity in Friedel-Crafts-type reactions for benzoylation .

Post-synthesis, monitor reaction progress via TLC or HPLC, and purify via recrystallization (e.g., using ethyl acetate/hexane) .

Q. How should researchers purify and characterize this compound to ensure analytical reliability?

- Methodological Answer :

- Purification : Column chromatography (silica gel, gradient elution with 20–40% ethyl acetate in hexane) removes unreacted starting materials. For high-purity batches, use preparative HPLC with a C18 column .

- Characterization :

- NMR : Confirm benzoyl and piperidine ring integration in ¹H/¹³C spectra.

- IR Spectroscopy : Validate sulfonyl chloride (S=O stretch at ~1370 cm⁻¹ and 1170 cm⁻¹) and benzoyl carbonyl (C=O at ~1680 cm⁻¹) .

- Elemental Analysis : Verify C, H, N, S, and Cl content to confirm stoichiometry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood for all procedures .

- Emergency Measures :

- Skin Contact : Wash immediately with soap and water for ≥15 minutes; remove contaminated clothing .

- Eye Exposure : Flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers address stability challenges of this compound in aqueous or protic environments?

- Methodological Answer :

- Kinetic Studies : Conduct stability assays in buffers (pH 4–9) at 25°C, monitoring degradation via HPLC. Sulfonyl chlorides typically hydrolyze rapidly above pH 7, forming sulfonic acids .

- Stabilization Strategies :

- Lyophilization : Store as a lyophilized powder under inert gas (argon/nitrogen) to extend shelf life .

- Co-solvents : Use anhydrous DMF or THF to slow hydrolysis during reactions .

Q. What analytical approaches resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR or IR)?

- Methodological Answer :

- Multi-Technique Cross-Validation :

- HSQC/HMBC NMR : Assign ambiguous peaks by correlating ¹H-¹³C couplings to confirm piperidine ring substitution .

- Mass Spectrometry (HRMS) : Rule out impurities by matching observed [M+H]⁺ or [M-Cl]⁺ ions to theoretical values.

- Controlled Degradation Experiments : Compare spectra of aged vs. fresh samples to identify decomposition products (e.g., sulfonic acid derivatives) .

Q. How is this compound utilized in synthesizing bioactive molecules or probes?

- Methodological Answer :

- Proteomics Applications : React with primary amines (e.g., lysine residues) in proteins to introduce benzoyl tags for structural studies .

- Medicinal Chemistry : Serve as a sulfonating agent to modify lead compounds, enhancing solubility or binding affinity. For example:

- Step 1 : Couple with aminopyridines to generate sulfonamide libraries .

- Step 2 : Screen for kinase inhibition using fluorescence polarization assays .

Key Considerations for Experimental Design

- Toxicological Data Gaps : Many piperidine derivatives lack comprehensive toxicity profiles. Conduct preliminary cytotoxicity assays (e.g., MTT on HEK293 cells) before in vivo studies .

- Reaction Scalability : Pilot small-scale reactions (≤1 g) to optimize conditions before scaling up, as exothermic sulfonylation may pose safety risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.